N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride
Overview
Description
N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a naphthalene ring attached to a pyridine ring through a methanamine linkage, with a hydrochloride group enhancing its solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride typically involves the reaction of naphthalene-1-carbaldehyde with 3-aminomethylpyridine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene and pyridine derivatives.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid and 3-pyridinecarboxylic acid.
Reduction: N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-ylmethyl)-2-pyridin-3-ylmethanamine
- N-(naphthalen-1-ylmethyl)-4-pyridin-3-ylmethanamine
- N-(naphthalen-2-ylmethyl)-1-pyridin-3-ylmethanamine
Uniqueness
N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. The presence of both naphthalene and pyridine rings allows for diverse interactions with molecular targets, making it a versatile compound in various research applications .
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1-pyridin-3-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-2-9-17-15(6-1)7-3-8-16(17)13-19-12-14-5-4-10-18-11-14;/h1-11,19H,12-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICTZEVTYXCLJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC3=CN=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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